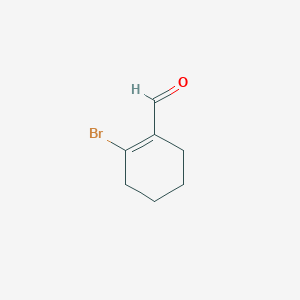

2-Bromocyclohexene-1-carbaldehyde

Description

Significance of Alpha, Beta-Unsaturated Aldehydes in Chemical Transformations

Alpha, beta-unsaturated aldehydes are a cornerstone of organic synthesis, prized for their dual reactivity. nih.govncert.nic.in The conjugated system, comprising a carbon-carbon double bond and a carbonyl group, gives rise to two electrophilic centers: the carbonyl carbon and the β-carbon. This allows for both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (to the double bond) by nucleophiles. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This reactivity profile enables the formation of a wide array of products, including alcohols, new carbon-carbon bonds, and more complex adducts. ncert.nic.in The presence of the aldehyde also allows for further functionalization through oxidation to a carboxylic acid or reduction to an alcohol.

Role of Halogenated Cycloalkenes as Synthetic Intermediates

Halogenated cycloalkenes are versatile intermediates in their own right, primarily due to the reactivity of the carbon-halogen bond. nih.gov The bromine atom in 2-Bromocyclohexene-1-carbaldehyde serves as a handle for various transformations. It can be substituted by a range of nucleophiles, although this can be challenging on a vinylic system. More importantly, the vinylic bromide is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the cyclohexene (B86901) ring.

Scope and Research Trajectories for this compound

The combination of an α,β-unsaturated aldehyde and a vinylic bromide in a single molecule makes this compound a highly versatile platform for synthetic exploration. Research trajectories for this compound are focused on leveraging its dual reactivity to develop novel synthetic methodologies. Key areas of investigation include its use in intramolecular reactions to construct bicyclic and polycyclic systems, its application as a dienophile in Diels-Alder reactions to create complex cyclohexene derivatives, and its role as a building block in the total synthesis of natural products and other biologically active molecules. The strategic and selective manipulation of its two reactive sites offers a rich field for the development of new synthetic strategies.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉BrO | nih.gov |

| Molecular Weight | 189.052 g/mol | nih.govchemspider.com |

| CAS Number | 38127-47-8 | nih.govchemspider.com |

| Appearance | Not specified in literature | |

| Boiling Point | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Density | Not specified in literature |

Research Findings on the Reactivity of this compound

While specific, detailed research focused solely on this compound is limited in the public domain, its reactivity can be inferred from studies on analogous compounds.

Diels-Alder Reactions:

Research on halocycloalkenones as dienophiles in Diels-Alder reactions has shown that 2-brominated cycloalkenone dienophiles are not only highly reactive but also exhibit high endo selectivity. nih.gov This enhanced reactivity is attributed to the electron-withdrawing nature of the bromine atom, which lowers the energy of the LUMO of the dienophile, facilitating the [4+2] cycloaddition. wikipedia.org It is reasonable to expect that this compound would behave similarly as a dienophile, providing a pathway to highly functionalized and stereochemically rich cyclohexene adducts.

Palladium-Catalyzed Cross-Coupling Reactions:

Nucleophilic Addition Reactions:

The aldehyde group in this compound is susceptible to nucleophilic attack. ncert.nic.in Depending on the nature of the nucleophile and the reaction conditions, either 1,2-addition to the carbonyl or 1,4-conjugate addition to the enal system can occur. The steric hindrance from the bromine atom at the 2-position may influence the regioselectivity of the nucleophilic attack.

Structure

3D Structure

Properties

IUPAC Name |

2-bromocyclohexene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO/c8-7-4-2-1-3-6(7)5-9/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOQAJUQZHIPGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromocyclohexene 1 Carbaldehyde

Direct Bromination Approaches

Direct bromination methods focus on introducing a bromine atom at the C2 position adjacent to the double bond of a cyclohexene (B86901) ring system. These approaches require careful control to favor the desired vinylic bromide over other potential products.

Bromination of Cyclohexene Derivatives utilizing N-Bromosuccinimide (NBS)

A primary method for the synthesis of allylic and benzylic bromides is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS). wikipedia.org This reaction is particularly useful for substrates like cyclohexene. The key advantage of using NBS is that it provides a low, constant concentration of elemental bromine (Br₂) throughout the reaction. masterorganicchemistry.com This condition favors a free-radical substitution pathway at the allylic position (the carbon adjacent to the double bond) rather than the electrophilic addition of bromine across the double bond. masterorganicchemistry.comstackexchange.com

The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is conducted in a non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.org The process involves the abstraction of an allylic hydrogen from cyclohexene, creating a resonance-stabilized allylic radical. aklectures.comchemtube3d.com This radical then reacts with a bromine molecule to form the allylic bromide, 3-bromocyclohexene, and a new bromine radical that continues the chain reaction. chemtube3d.com To obtain the target compound, 2-Bromocyclohexene-1-carbaldehyde, this bromination would be performed on a cyclohexene derivative where the C1 position already contains a carbaldehyde group, likely protected during the radical reaction to prevent side reactions.

| Reagent/Condition | Purpose |

| N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂ for radical bromination. masterorganicchemistry.com |

| Radical Initiator (AIBN, light) | Initiates the reaction by generating bromine radicals. wikipedia.org |

| Anhydrous CCl₄ | Non-polar solvent that favors the radical pathway over ionic addition. wikipedia.org |

Bromination with Phosphorus Tribromide (PBr₃) from Cyclohexanone (B45756) Precursors

Phosphorus tribromide (PBr₃) is a standard laboratory reagent primarily used for the conversion of primary and secondary alcohols into their corresponding alkyl bromides. wikipedia.orgyoutube.com The reaction proceeds via the formation of a phosphorous ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This method generally provides higher yields than using hydrobromic acid and avoids carbocation rearrangements. wikipedia.org

The application of PBr₃ directly to cyclohexanone precursors for the synthesis of this compound is not a standard or direct transformation. A plausible multi-step pathway beginning with a cyclohexanone derivative might involve its conversion to an enolate followed by bromination, though other brominating agents are typically used for this purpose. Alternatively, a cyclohexanone precursor could first be reduced to a cyclohexanol (B46403) derivative. For example, cyclohexanol reacts with PBr₃ to yield bromocyclohexane. youtube.comgoogle.com A more relevant pathway would involve the conversion of the alcohol intermediate, (2-bromocyclohex-1-en-1-yl)methanol, to the target aldehyde, but this falls under oxidation pathways. The direct use of PBr₃ on a simple cyclohexanone to achieve the target structure is not a commonly documented synthetic route.

Oxidation Pathways from Alcohol Intermediates

A highly effective and common strategy for synthesizing aldehydes involves the oxidation of primary alcohols. For the synthesis of this compound, the corresponding primary alcohol intermediate, (2-bromocyclohex-1-en-1-yl)methanol, serves as the starting material. achemblock.com Several mild oxidation methods are available that can perform this transformation efficiently without oxidizing the aldehyde further to a carboxylic acid.

Swern Oxidation (Oxalyl Chloride/DMSO) for Aldehyde Formation

The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively, under very mild conditions. numberanalytics.comorganic-chemistry.org This reaction is known for its high yields and excellent tolerance of other functional groups within the molecule. numberanalytics.comwikipedia.org

The process begins at low temperatures (typically -78 °C) with the reaction of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride to form an electrophilic chloro(dimethyl)sulfonium chloride species in situ. organic-chemistry.orgwikipedia.org This species then reacts with the primary alcohol, (2-bromocyclohex-1-en-1-yl)methanol, to form a key alkoxysulfonium ion intermediate. numberanalytics.com The addition of a hindered organic base, most commonly triethylamine (B128534) (Et₃N), deprotonates the carbon adjacent to the oxygen, leading to the collapse of the intermediate ylide via a five-membered ring transition state. wikipedia.org This final step yields the desired aldehyde, this compound, along with dimethyl sulfide (B99878) and carbon monoxide/dioxide byproducts. wikipedia.orgorganicchemistrytutor.com

| Reagent | Role in Swern Oxidation |

| Oxalyl Chloride | Activates DMSO to form the electrophilic sulfur species. organic-chemistry.orgorganicchemistrytutor.com |

| Dimethyl Sulfoxide (DMSO) | The primary oxidizing agent. wikipedia.org |

| Triethylamine (Et₃N) | Acts as a non-nucleophilic base to facilitate the final elimination step. wikipedia.org |

| Primary Alcohol | The substrate that is oxidized to an aldehyde. numberanalytics.com |

Pyridinium Chlorochromate (PCC)-Mediated Oxidation Protocols

Pyridinium chlorochromate (PCC) is another key reagent for the mild oxidation of alcohols. It is a salt formed from pyridine (B92270), chromium trioxide, and hydrochloric acid. chemistrysteps.com PCC is particularly effective for oxidizing primary alcohols to aldehydes, as the reaction typically stops at the aldehyde stage without proceeding to the carboxylic acid. libretexts.org

The oxidation is generally carried out in an anhydrous solvent, with dichloromethane (B109758) (CH₂Cl₂) being the most common choice. organic-synthesis.com The absence of water is crucial to prevent the formation of an aldehyde hydrate, which could be further oxidized. libretexts.org The alcohol attacks the chromium, and after a series of steps, a chromate (B82759) ester is formed. libretexts.org A base (such as pyridine from the reagent itself or the chloride ion) then removes the proton from the carbon bearing the oxygen, leading to an elimination-type reaction that forms the carbon-oxygen double bond of the aldehyde and a reduced Cr(IV) species. chemistrysteps.comlibretexts.org The addition of an inert solid like Celite can help prevent the formation of tar-like byproducts that can complicate the reaction workup. organic-synthesis.com

| Reagent/Condition | Purpose |

| Pyridinium Chlorochromate (PCC) | Mild oxidizing agent that converts primary alcohols to aldehydes. libretexts.org |

| Dichloromethane (CH₂Cl₂) | Anhydrous organic solvent that prevents over-oxidation. libretexts.orgorganic-synthesis.com |

| Celite or Molecular Sieves | Adsorbent used to simplify workup by preventing reagent precipitation. organic-synthesis.com |

Comparative Analysis of Synthetic Routes: Yields and Selectivity

Route 1: Vilsmeier-Haack Formylation of 1-Bromocyclohexene

This route introduces the aldehyde group onto a pre-existing bromo-substituted cyclohexene ring. The key step is the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comchemscene.com This electrophilic reagent then attacks the electron-rich double bond of 1-bromocyclohexene.

The selectivity of the formylation is directed by the electronic nature of the starting material. The bromine atom at the C1 position is an electron-withdrawing group, which deactivates the double bond towards electrophilic attack. However, the formylation is expected to occur at the C2 position due to the directing effect of the bromine atom and the polarization of the double bond.

Route 2: Allylic Bromination of Cyclohex-1-ene-1-carbaldehyde

This alternative strategy involves the introduction of the bromine atom at a later stage onto a cyclohexene ring that already possesses the aldehyde functionality. The key reaction is an allylic bromination, most commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. masterorganicchemistry.comchadsprep.com This reaction proceeds via a free radical mechanism. masterorganicchemistry.com

The selectivity of this reaction is determined by the stability of the resulting radical intermediate. Abstraction of a hydrogen atom from the allylic position (C3) of cyclohex-1-ene-1-carbaldehyde would lead to a resonance-stabilized allylic radical. However, the presence of the electron-withdrawing aldehyde group at C1 can influence the regioselectivity of the bromination, potentially leading to a mixture of products. The desired 2-bromo isomer is not the direct product of a standard allylic bromination, which would typically yield 3-bromocyclohex-1-ene-1-carbaldehyde. To obtain the target compound via this general approach, a different strategy involving bromination and subsequent manipulation would be necessary, making it a less direct route.

A study on the allylic bromination of cyclohexene using NBS showed that the reaction can lead to a mixture of products, with the distribution being influenced by the reaction conditions. winona.edu While this study does not directly address the substrate of interest (cyclohex-1-ene-1-carbaldehyde), it highlights the potential for lack of complete regioselectivity in such reactions.

Interactive Data Table: Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Vilsmeier-Haack Formylation | Route 2: Allylic Bromination Approach |

| Starting Material | 1-Bromocyclohexene | Cyclohex-1-ene-1-carbaldehyde |

| Key Reagent | POCl₃, DMF | N-Bromosuccinimide (NBS), Radical Initiator |

| Reaction Type | Electrophilic Aromatic Substitution | Free Radical Substitution |

| Plausible Yield | Moderate | Likely lower for the specific isomer |

| Selectivity | Generally good regioselectivity for formylation at the 2-position. | Potentially poor regioselectivity, with the 3-bromo isomer being a likely major product. |

| Advantages | Direct introduction of the formyl group at the desired position. | Readily available starting material (cyclohex-1-ene-1-carbaldehyde). |

| Disadvantages | Requires the synthesis of 1-bromocyclohexene. The Vilsmeier-Haack reaction can sometimes have moderate yields. mdpi.com | The desired 2-bromo isomer is not the direct product, necessitating a more complex, multi-step synthesis, likely impacting overall yield. |

Based on this analysis, the Vilsmeier-Haack formylation of 1-bromocyclohexene appears to be the more direct and potentially higher-yielding route to this compound due to the expected regioselectivity of the formylation reaction. The allylic bromination approach is less direct for obtaining the desired isomer and may suffer from poor selectivity, making it a less efficient strategy.

Reactivity and Transformational Chemistry of 2 Bromocyclohexene 1 Carbaldehyde

Electrophilic and Nucleophilic Characterization of the Conjugated System

The conjugated system of 2-Bromocyclohexene-1-carbaldehyde, an α,β-unsaturated aldehyde, features distinct regions of high and low electron density, defining its electrophilic and nucleophilic sites. The electron-withdrawing nature of the aldehyde group, combined with the inductive effect of the bromine atom, significantly polarizes the molecule.

Electrophilic Sites: The primary electrophilic centers are the carbonyl carbon and the β-carbon of the cyclohexene (B86901) ring. This is due to resonance delocalization, which pulls electron density from the C=C double bond towards the electronegative oxygen atom.

Carbonyl Carbon (C1): This carbon is directly bonded to a highly electronegative oxygen atom, making it inherently electron-deficient and a prime target for nucleophilic attack. This is characteristic of all aldehydes.

β-Carbon (C3): Through conjugation, the electron-withdrawing effect of the carbonyl group is extended to the β-carbon. Resonance structures show a partial positive charge on this carbon, making it susceptible to conjugate (or 1,4-) addition by nucleophiles.

Nucleophilic Sites: While the molecule is predominantly electrophilic, it can exhibit nucleophilic character through its enolate form under basic conditions. Deprotonation at the α-carbon is unlikely due to the presence of the double bond. However, the oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile or a Lewis base, particularly in acid-catalyzed reactions.

The bromine atom, with its lone pairs, also influences the electronic properties but its primary role in this context is as a potential leaving group in substitution reactions or as a steric and electronic modifier of the double bond.

Oxidation Reactions

The aldehyde functional group is readily oxidized to a carboxylic acid. The primary challenge in the oxidation of this compound is the preservation of the carbon-carbon double bond, which is also susceptible to oxidation.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids. However, under harsh conditions (e.g., hot, acidic, or concentrated), it can cleave the C=C double bond. youtube.comlibretexts.org To achieve selective oxidation of the aldehyde group in this compound, milder, carefully controlled conditions are necessary. Typically, this involves using KMnO₄ in a buffered, neutral, or slightly alkaline aqueous solution at or below room temperature. libretexts.orgnitrkl.ac.in Under these conditions, the aldehyde is oxidized to the corresponding carboxylate salt, which is then protonated during acidic workup to yield 2-Bromocyclohexene-1-carboxylic acid.

Table 1: Representative Conditions for Permanganate-Mediated Aldehyde Oxidation

| Parameter | Condition | Purpose |

| Reagent | Potassium Permanganate (KMnO₄) | Oxidizing Agent |

| Solvent | Acetone (B3395972)/Water or t-butanol/Water | Co-solvent system for solubility |

| pH Control | NaH₂PO₄ Buffer | Prevents harsh basic conditions that promote C=C cleavage |

| Temperature | 0 °C to Room Temperature | Mild conditions to enhance selectivity for aldehyde oxidation |

| Workup | Acidification (e.g., HCl) | Protonation of the carboxylate salt to form the carboxylic acid |

Chromium-based reagents are widely used for the oxidation of aldehydes to carboxylic acids. The Jones oxidation, which employs chromium trioxide (CrO₃) dissolved in aqueous sulfuric acid and acetone, is a classic and effective method for this transformation. organic-chemistry.orglibretexts.org This reagent is known for its efficiency and is generally selective for the oxidation of primary alcohols and aldehydes without affecting carbon-carbon double bonds. reddit.com

The reaction of this compound with Jones reagent would proceed readily to form 2-Bromocyclohexene-1-carboxylic acid. The mechanism involves the formation of a chromate (B82759) ester at the hydrated aldehyde (gem-diol), followed by elimination to yield the carboxylic acid.

Table 2: Typical Protocol for Jones Oxidation of an Unsaturated Aldehyde

| Step | Procedure | Expected Observation |

| 1. Dissolution | The aldehyde is dissolved in acetone. | A clear, colorless solution is formed. |

| 2. Reagent Addition | Jones reagent (a dark red/orange solution) is added dropwise. | The solution color changes, and a green/brown precipitate of Cr(III) salts forms. |

| 3. Reaction | The mixture is stirred at room temperature. | The reaction is typically rapid, often completing within an hour. |

| 4. Quenching | Isopropanol is added to consume excess oxidant. | The remaining orange color dissipates. |

| 5. Isolation | The product is isolated via extraction and purified. | A white or off-white crystalline solid (the carboxylic acid) is obtained. |

Aldehyde Oxidation to Carboxylic Acids

Reduction Reactions

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of aldehydes and ketones to their corresponding alcohols. scribd.commasterorganicchemistry.com Its key advantage in the context of this compound is its chemoselectivity; it readily reduces the aldehyde group while leaving the C=C double bond and the carbon-bromine bond intact under standard conditions. ugm.ac.idsapub.org

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This forms a tetrahedral intermediate, an alkoxide, which is subsequently protonated by the solvent (typically an alcohol like methanol or ethanol) or during an aqueous workup step to yield the primary alcohol, (2-bromocyclohex-1-en-1-yl)methanol.

Table 3: Summary of Sodium Borohydride Reduction

| Reactant | Reagent | Solvent | Product | Typical Yield |

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (2-bromocyclohex-1-en-1-yl)methanol | >90% |

Reduction to Alcohols via Sodium Borohydride (NaBH₄)

Stereochemical Implications of NaBH₄ Reduction

The reduction of the aldehyde functional group in this compound with sodium borohydride (NaBH₄) yields (2-bromocyclohex-1-en-1-yl)methanol. A key aspect of this transformation is the creation of a new stereocenter at the carbon atom of the resulting hydroxymethyl group.

In the absence of any chiral influence, the hydride attack from the borohydride ion can occur from either face of the planar aldehyde group with equal probability. This results in the formation of a racemic mixture of the R and S enantiomers of the alcohol product.

| Reactant | Reducing Agent | Product | Stereochemical Outcome |

| This compound | NaBH₄ | (2-Bromocyclohex-1-en-1-yl)methanol | Racemic mixture (in the absence of other chiral influences) |

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent than NaBH₄ and will also reduce the aldehyde group of this compound to a primary alcohol. libretexts.orgmasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

Generally, LiAlH₄ reductions are carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to the reagent's high reactivity with protic solvents such as water and alcohols. youtube.com The initial product is an aluminum alkoxide, which is then hydrolyzed in a separate workup step to afford the final alcohol product, (2-bromocyclohex-1-en-1-yl)methanol. libretexts.org

Double Bond Hydrogenation Considerations with LiAlH₄

A significant consideration when using LiAlH₄ with α,β-unsaturated aldehydes is the possibility of 1,4-reduction (conjugate addition), which would lead to the reduction of the carbon-carbon double bond. However, LiAlH₄ typically favors 1,2-addition to the carbonyl group of α,β-unsaturated aldehydes and ketones, leaving the double bond intact. chemistrysteps.comdalalinstitute.com This selectivity is attributed to the "hard" nature of the hydride nucleophile from LiAlH₄, which preferentially attacks the "harder" electrophilic carbonyl carbon over the "softer" β-carbon of the alkene.

While isolated non-polar multiple bonds like a C=C double bond are generally not reduced by LiAlH₄, double or triple bonds in conjugation with a polar multiple bond can sometimes be reduced. In the case of this compound, the primary product expected from LiAlH₄ reduction is the allylic alcohol, (2-bromocyclohex-1-en-1-yl)methanol, with the cyclohexene double bond remaining intact. chemistrysteps.comdalalinstitute.com

| Reagent | Expected Major Product | Potential Side-Products |

| LiAlH₄ | (2-Bromocyclohex-1-en-1-yl)methanol | Products of double bond reduction (generally minor) |

Nucleophilic Substitution Reactions involving the Bromine Atom

The bromine atom in this compound is attached to an sp²-hybridized carbon, making it a vinylic halide. Vinylic halides are generally unreactive towards nucleophilic substitution reactions compared to their alkyl halide counterparts. brainly.inquora.com This reduced reactivity is due to several factors, including the increased strength of the C-Br bond due to the sp² hybridization of the carbon and steric hindrance to backside attack required for an Sₙ2 mechanism. quora.comyoutube.com

Mechanisms and Factors Influencing Substitution

Several mechanisms can be considered for nucleophilic substitution on vinylic halides, although they often require forcing conditions.

Sₙ1-like mechanism: This would involve the formation of a highly unstable vinylic cation and is generally unfavorable. youtube.comslideshare.net

Sₙ2-like mechanism: A direct backside attack is sterically hindered by the carbocyclic ring and electronically disfavored. quora.comyoutube.com

Addition-Elimination: A nucleophile can add to the double bond to form a carbanionic intermediate, followed by the elimination of the bromide ion. This pathway is more plausible, especially if the carbanion is stabilized.

Elimination-Addition (Benzyne-type mechanism): This would involve the formation of a highly strained cyclohexyne intermediate, which is unlikely under typical nucleophilic substitution conditions.

Radical Nucleophilic Substitution (SₙAr1 type): In some cases, substitution can proceed via a radical chain mechanism. acs.org

The presence of the electron-withdrawing aldehyde group can influence the reactivity of the vinylic bromide, potentially making it more susceptible to an addition-elimination pathway by stabilizing the intermediate carbanion.

Formation of Diverse Functionalized Derivatives through Substitution

Despite the inherent low reactivity, under appropriate conditions, the bromine atom can be displaced by various nucleophiles to yield a range of functionalized derivatives. These reactions often require strong nucleophiles, high temperatures, or the use of a catalyst.

| Nucleophile | Potential Product | Reaction Conditions |

| R-O⁻ (alkoxide) | 2-Alkoxycyclohexene-1-carbaldehyde | High temperature, strong base |

| R-S⁻ (thiolate) | 2-(Alkylthio)cyclohexene-1-carbaldehyde | Often more facile than with alkoxides |

| CN⁻ (cyanide) | 2-Cyanocyclohexene-1-carbaldehyde | Forcing conditions, possible catalyst |

| R₂N⁻ (amide) | 2-(Dialkylamino)cyclohexene-1-carbaldehyde | Strong base, high temperature |

Condensation and Cycloaddition Reactions

The bifunctional nature of this compound, possessing both an aldehyde and a vinyl bromide moiety, allows it to participate in a variety of condensation and cycloaddition reactions.

The aldehyde group can undergo classical condensation reactions with nucleophiles. For instance, it can react with primary amines to form imines (Schiff bases), with hydroxylamine to form oximes, and with hydrazines to form hydrazones. It can also serve as an electrophile in aldol-type and Knoevenagel condensations.

The carbon-carbon double bond of the cyclohexene ring can participate in cycloaddition reactions. As a dienophile, it could potentially react with dienes in Diels-Alder reactions, although the electron-withdrawing aldehyde group and the bromine atom would influence its reactivity. The specific stereochemistry and electronic properties of the double bond would be critical in determining the feasibility and outcome of such reactions.

| Reaction Type | Reactant | Functional Group Involved | Product Type |

| Condensation | Primary Amine (R-NH₂) | Aldehyde | Imine |

| Condensation | Hydroxylamine (NH₂OH) | Aldehyde | Oxime |

| Condensation | Hydrazine (R-NHNH₂) | Aldehyde | Hydrazone |

| Cycloaddition | Diene | Alkene | Cycloadduct |

Insufficient Information to Generate Article on the

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research on the reactivity and transformational chemistry of the compound "this compound" within the precise contexts requested. While general principles of the Ugi four-component reaction, Barbier allylation, and photochemical reactions are well-documented for a variety of aldehydes, specific studies detailing these transformations with this compound, including reaction mechanisms, diastereoselectivity, and detailed research findings, could not be located.

The requested article outline necessitates in-depth analysis and data that are not present in the current body of scientific literature accessible through the performed searches. Specifically, no information was found on:

Multi-Component Reactions (MCRs): There are no specific examples or studies on the use of this compound in an Ugi four-component reaction for the synthesis of fused thiazepines. Consequently, information regarding the reaction mechanism and diastereoselectivity of such a reaction is unavailable.

Allylation Reactions: The literature search did not yield any instances of this compound being used in Barbier allylation reactions for natural product synthesis, nor were there any specific reports on the indium-catalyzed formation of homoallylic alcohols from this particular substrate.

Photochemical Reactions: While the photochemistry of aldehydes is a broad field of study, no specific research detailing the photochemical reactions of this compound was identified.

Without peer-reviewed scientific data on the specific reactions of this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and includes the requested data tables and detailed research findings. The creation of such content would amount to speculation and would not meet the standards of scientific accuracy.

Therefore, this report concludes that the requested article cannot be generated at this time due to the absence of specific research on the chemical behavior of this compound in the stipulated reactions.

Photochemical Reactions

[2+2] Photocycloadditions of the Alpha, Beta-Unsaturated System

Intramolecular [2+2] photocycloaddition reactions provide a powerful method for the rapid construction of complex, polycyclic ring systems from open-chain precursors. In substrates derived from this compound, the alpha, beta-unsaturated aldehyde can participate as a key component in these transformations, leading to the formation of strained cyclobutane rings fused to the existing cyclohexene framework.

The synthesis of bicyclo[2.2.1]heptane frameworks, which are prevalent in many bioactive molecules, can be efficiently achieved through intramolecular [2+2] cycloadditions. While direct photochemical excitation can induce these reactions, the use of a copper(I) catalyst significantly enhances their efficiency and selectivity. The process is believed to involve the formation of a key complex between the copper(I) salt (e.g., CuOTf) and the olefinic components of the substrate. This complex absorbs UV light, triggering an inner-sphere charge transfer that facilitates the cycloaddition.

For a derivative of this compound appropriately tethered to another alkene, this copper(I)-catalyzed reaction promotes an intramolecular cyclization. The coordination of the copper catalyst to the double bonds of the enone and the tethered alkene pre-organizes the molecule into a conformation suitable for cyclization upon photoexcitation, leading to the rigid bicyclo[2.2.1]heptane skeleton. This methodology offers a distinct advantage in forming strained ring systems under relatively mild conditions.

The stereochemical outcome of intramolecular [2+2] photocycloadditions is highly dependent on the steric environment of the reacting centers. In the formation of bicyclic systems, two primary diastereomers, designated endo and exo, can be formed. The selectivity is often governed by steric hindrance in the transition state leading to the cyclobutane ring.

Generally, the reaction proceeds through a transition state that minimizes steric repulsion between the substituents on the tether and the core ring structure. This preference typically leads to the predominant formation of the exo product, where the larger substituents are oriented away from the newly formed bicyclic system. The degree of selectivity is influenced by the size of the substituents on both the cyclohexene ring and the tether connecting the two reacting double bonds. researchgate.net Larger groups will exert a more significant steric influence, resulting in a higher diastereomeric ratio in favor of the exo isomer. nih.gov

Table 1: Influence of Substituent Size on Exo Selectivity in a Hypothetical [2+2] Photocycloaddition

| Tether Substituent (R) | Steric Bulk | Predicted Exo:Endo Ratio |

|---|---|---|

| -H | Low | 80:20 |

| -CH₃ | Medium | 90:10 |

Olefination and Subsequent Cyclization Reactions

The aldehyde functional group of this compound serves as a synthetic handle for chain extension through olefination reactions. The resulting products, containing a bromodiene or a more extended conjugated system, are primed for subsequent intramolecular cyclization reactions, opening pathways to diverse and complex molecular architectures.

The Wittig-Horner-Emmons (HWE) reaction is a highly reliable method for converting aldehydes into alkenes with excellent stereocontrol. wikipedia.orgorganic-chemistry.org When this compound is treated with a stabilized phosphonate ylide (phosphonate carbanion), it undergoes olefination to produce a 1-bromo-2-(alkenyl)cyclohexene derivative, which is a type of bromodiene. nih.gov

A key feature of the HWE reaction is its strong preference for the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org This selectivity arises from the reaction mechanism, where steric factors favor a transition state that leads to the thermodynamically more stable trans-disubstituted double bond. The use of stabilized ylides, such as those derived from phosphonoacetates, ensures high yields and excellent (E)-selectivity. The resulting water-soluble phosphate byproduct is easily removed, simplifying product purification. wikipedia.org

Table 2: Expected Products from Wittig-Horner-Emmons Reaction

| Phosphonate Ylide Precursor | Aldehyde Substrate | Major Product (Bromodiene) | Expected Stereoselectivity |

|---|---|---|---|

| Triethyl phosphonoacetate | This compound | Ethyl 3-(2-bromocyclohex-1-en-1-yl)acrylate | >95% (E)-isomer |

The bromodiene system generated from the HWE reaction is an ideal substrate for palladium-catalyzed intramolecular cross-coupling reactions, most notably the Heck reaction. wikipedia.orgorganicreactions.org If the newly introduced alkenyl chain contains a terminal double bond, an intramolecular Heck reaction can be initiated. This powerful transformation involves the oxidative addition of the vinyl bromide to a palladium(0) catalyst, followed by migratory insertion of the tethered alkene into the palladium-carbon bond, and subsequent β-hydride elimination to form a new endocyclic or exocyclic double bond, thereby constructing a new ring fused to the original cyclohexene. wikipedia.orgresearchgate.net

The intramolecular Heck reaction is a reliable method for constructing five- and six-membered rings and can be used to create congested tertiary and even quaternary stereocenters with high diastereoselectivity. organicreactions.orgchim.it The regioselectivity of the cyclization is generally governed by steric considerations and the conformational preferences of the tether. princeton.edu

Under certain conditions, the product of the olefination step can be a conjugated hexatriene system. Such systems are capable of undergoing a 6π-electrocyclization, a type of pericyclic reaction that forms a new six-membered ring. This reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.

For a 1,3,5-hexatriene system, the cyclization can be induced either thermally or photochemically. masterorganicchemistry.com

Thermal 6π-Electrocyclization : Under heating, the reaction proceeds in a disrotatory fashion, where the termini of the conjugated system rotate in opposite directions (one clockwise, one counterclockwise) to form the new sigma bond.

Photochemical 6π-Electrocyclization : Upon irradiation with UV light, the reaction proceeds in a conrotatory fashion, where the termini rotate in the same direction (both clockwise or both counterclockwise).

This reaction provides a stereospecific route to substituted cyclohexadiene derivatives, further expanding the synthetic utility of this compound as a starting material for complex cyclic structures.

Elimination Reactions

Elimination reactions are a fundamental class of organic reactions in which two substituents are removed from a molecule, typically resulting in the formation of a new double bond. In the context of this compound, elimination reactions, particularly E2 reactions, are of significant interest for the synthesis of cyclohexadiene derivatives.

The bimolecular elimination (E2) reaction is a concerted, one-step process where a base removes a proton (β-hydrogen) and the leaving group departs simultaneously. fiveable.me The stereochemistry of the E2 reaction is highly specific and is governed by the geometric arrangement of the β-hydrogen and the leaving group.

A critical requirement for an E2 reaction to proceed efficiently is an anti-periplanar arrangement of the β-hydrogen and the leaving group. chemistrysteps.com This means that the hydrogen, the two carbon atoms to which the hydrogen and the leaving group are attached, and the leaving group itself must lie in the same plane, with the hydrogen and the leaving group on opposite sides of the C-C bond (a dihedral angle of 180°). chemistrysteps.com

In cyclohexane systems, this stereoelectronic requirement has profound implications for reactivity and product formation. Due to the chair conformation of the cyclohexane ring, an anti-periplanar arrangement can only be achieved when both the β-hydrogen and the leaving group are in axial positions. libretexts.orgyoutube.com This is often referred to as a trans-diaxial arrangement. An E2 elimination cannot occur if either the leaving group or the β-hydrogen is in an equatorial position. libretexts.org

The rate of an E2 reaction in substituted cyclohexanes is therefore highly dependent on the conformational equilibrium of the molecule. The chair conformation that places the leaving group in an axial position must be accessible. If bulky substituents force the leaving group to predominantly occupy an equatorial position in the more stable chair conformation, the rate of E2 elimination will be significantly slower. chemistrysteps.com This is because the molecule must first adopt a less stable conformation with the leaving group in the axial position for the reaction to occur. youtube.com

For this compound, the presence of the double bond introduces some degree of flattening to the ring, but the principles of conformational analysis still apply. The bromine atom is the leaving group, and for an E2 reaction to occur, a β-hydrogen must be accessible in a trans-diaxial-like orientation. In this specific molecule, the possible β-hydrogens are at the C3 and C6 positions.

The electron-withdrawing nature of the aldehyde group can influence the acidity of the β-hydrogens. The allylic protons at the C6 position are expected to be more acidic due to the potential for resonance stabilization of the resulting conjugate base. stackexchange.com However, the stereochemical requirement for a trans-diaxial arrangement remains the overriding factor for the E2 mechanism.

The stereochemical outcome of the E2 reaction is therefore dictated by which β-hydrogen can adopt an anti-periplanar relationship with the bromine atom. If there is only one such hydrogen, the reaction will be highly stereospecific. If there are multiple accessible anti-periplanar β-hydrogens, a mixture of products may be formed, with the regioselectivity often governed by the stability of the resulting alkene (Zaitsev's rule) or by steric factors when a bulky base is used (Hofmann's rule). libretexts.org

The following table provides a hypothetical representation of how the conformation of a substituted bromocyclohexane can affect the rate of E2 elimination. While this data is not specific to this compound due to a lack of available research data, it illustrates the fundamental principles discussed.

| Substrate | Chair Conformation with Axial Bromine | Relative Rate of E2 Elimination | Major Product |

|---|---|---|---|

| cis-4-tert-Butyl-1-bromocyclohexane | Stable | Fast | 4-tert-Butylcyclohexene |

| trans-4-tert-Butyl-1-bromocyclohexane | Unstable (requires ring flip) | Slow | 4-tert-Butylcyclohexene |

| cis-2-Methyl-1-bromocyclohexane | Less Stable | Moderate | 1-Methylcyclohexene (Zaitsev) |

| trans-2-Methyl-1-bromocyclohexane | More Stable | Fast | 3-Methylcyclohexene (Anti-Zaitsev) |

Table 1. Illustrative data on the effect of stereochemistry on E2 elimination rates in substituted bromocyclohexanes. The rates are relative and depend on the stability of the chair conformation that allows for a trans-diaxial arrangement of the bromine and a β-hydrogen.

Computational and Spectroscopic Characterization in Research

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 2-bromocyclohexene-1-carbaldehyde, the aldehydic proton is expected to be one of the most downfield signals, typically appearing in the range of δ 9.5-10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.

The presence of the bromine atom on the C2 carbon, which is part of the C=C double bond, influences the chemical shifts of the neighboring protons. The vinylic proton, if present at C1, would be significantly affected. However, in this compound, the C1 carbon is substituted with the aldehyde group. The protons on the cyclohexene (B86901) ring will appear as a series of multiplets in the aliphatic region of the spectrum, typically between δ 1.5 and 3.0 ppm. The exact chemical shifts and coupling patterns would depend on their spatial relationship to the double bond and the bromine atom. Protons on carbons adjacent to the sp² centers (allylic protons) will be more deshielded than those further away.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic proton (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Allylic protons (CH₂) | 2.2 - 2.8 | Multiplet (m) |

| Other ring protons (CH₂) | 1.5 - 2.2 | Multiplet (m) |

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, indicating the number of distinct carbon environments and their electronic nature.

The carbonyl carbon of the aldehyde group is highly deshielded and is expected to resonate in the δ 190-200 ppm region. The sp² carbons of the double bond (C1 and C2) will also be downfield, typically in the δ 120-150 ppm range. The carbon bearing the bromine atom (C2) will have its chemical shift influenced by the halogen's electronegativity and size. The remaining sp³ hybridized carbons of the cyclohexene ring will appear in the more upfield region of the spectrum, generally between δ 20 and 40 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl carbon (C=O) | 190 - 200 |

| C1 (C=C-CHO) | 140 - 150 |

| C2 (C=C-Br) | 125 - 135 |

| Allylic carbons (CH₂) | 25 - 35 |

| Other ring carbons (CH₂) | 20 - 30 |

Chromatography Techniques for Purity Assessment

Chromatographic methods are essential for determining the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov For this compound, GC can effectively separate it from other components in a reaction mixture. The subsequent analysis by mass spectrometry provides the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern, which serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for α,β-unsaturated aldehydes include the loss of the aldehyde group (-CHO) and cleavage of the cyclohexene ring. researchgate.net The fragmentation pattern can provide valuable structural information.

Expected GC-MS Data Summary

| Technique | Information Obtained | Expected Observations for this compound |

| Gas Chromatography (GC) | Retention time | A specific retention time under defined column and temperature conditions. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion peak with a characteristic Br isotope pattern. Fragments corresponding to loss of CHO, Br, and ring cleavage. |

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of organic compounds. libretexts.org For a moderately polar compound like this compound, both normal-phase and reversed-phase HPLC could be employed. However, for analysis and purification, the use of a polar stationary phase (normal-phase or HILIC) can be advantageous. chromatographyonline.commtc-usa.com

In normal-phase HPLC, a polar stationary phase (e.g., silica (B1680970) or cyano-bonded phase) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). More polar compounds will have longer retention times. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of normal-phase chromatography that is well-suited for the separation of polar compounds. chromatographyonline.com

For purity assessment, a single, sharp peak at a specific retention time would indicate a pure sample. The use of a diode array detector (DAD) or a UV-Vis detector would allow for the monitoring of the eluent at the absorbance maximum of the α,β-unsaturated aldehyde chromophore.

Typical HPLC Conditions for Analysis

| Parameter | Condition |

| Column | Polar stationary phase (e.g., Silica, Cyano, or Diol) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) |

| Detection | UV at the λmax of the compound |

| Flow Rate | Typical analytical flow rates (e.g., 1 mL/min) |

Based on a comprehensive search of available scientific literature, detailed experimental and computational studies specifically focused on the compound "this compound" are not present in the public domain. While general information regarding this chemical is available, the specific research findings required to populate the requested article sections—such as X-ray crystallography data including refinement details and computational chemistry predictions for Diels-Alder reactions—have not been published.

Therefore, it is not possible to generate the requested article while adhering to the strict requirements of scientific accuracy and focusing solely on "this compound," as the necessary source data does not exist in published research. An article could be written on the general methodologies (X-ray crystallography, DFT), but it would not be specific to the target compound as mandated by the instructions.

Computational Chemistry for Reactivity and Mechanism Prediction

Density Functional Theory (DFT) Applications

Prediction of Reactivity in Diels-Alder Reactions

Transition State Analysis using Berny Algorithm and Intrinsic Reaction Coordinate (IRC) Calculations

In the study of chemical reactions involving this compound, the identification of the transition state is a critical step in elucidating the reaction mechanism. The Berny algorithm is a widely used and efficient geometry optimization method that can be employed to locate saddle points, which correspond to transition states on the potential energy surface. This algorithm uses an iterative approach, updating the Hessian matrix (a matrix of second derivatives of the energy with respect to atomic coordinates) at each step to converge on the transition state structure.

Once a transition state is located and confirmed by the presence of a single imaginary frequency in the vibrational analysis, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products. This confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction.

Hypothetical Data for a Reaction Involving this compound:

The following table represents hypothetical data that would be generated from a transition state analysis and IRC calculation for a nucleophilic addition to the aldehyde group of this compound.

| Parameter | Value | Description |

| Transition State Imaginary Frequency | -250 cm⁻¹ | The single negative frequency indicating a true first-order saddle point. |

| IRC Path Length (amu½·Bohr) | 10.0 | The total length of the reaction path from reactant to product. |

| Number of IRC Points | 50 | The number of steps calculated along the reaction path. |

Activation Energy Calculations and Experimental Data Validation

Following the successful location of the transition state, the activation energy (Ea) of the reaction can be calculated. This is determined by the difference in energy between the transition state and the reactants. Highly accurate quantum mechanical methods, often in conjunction with a suitable basis set, are employed for these energy calculations.

To ensure the reliability of the theoretical model, the calculated activation energy would ideally be validated against experimental data. Experimental determination of activation energies can be achieved through kinetic studies, where the reaction rate is measured at different temperatures. A close agreement between the computationally derived and experimentally measured activation energy would lend significant confidence to the proposed reaction mechanism.

Hypothetical Data for Activation Energy Calculation:

This table illustrates a hypothetical comparison between calculated and experimental activation energies.

| Method | Activation Energy (kcal/mol) |

| Computational (DFT B3LYP/6-311+G(d,p)) | 15.2 |

| Experimental (Arrhenius Plot) | 14.8 ± 0.5 |

Resolving Spectroscopic and Crystallographic Data Discrepancies

In some cases, discrepancies can arise between data obtained from different analytical techniques, such as NMR spectroscopy and X-ray crystallography. Computational chemistry offers powerful tools to resolve such ambiguities.

Cross-Validation with DFT-Predicted NMR Chemical Shifts (e.g., GIAO Method)

If the experimentally observed NMR spectrum of this compound is complex or its assignment is ambiguous, computational methods can provide valuable insights. The Gauge-Including Atomic Orbital (GIAO) method, a popular approach within DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of the molecule.

By comparing the computationally predicted chemical shifts with the experimental spectrum, a more confident and accurate assignment of the spectral peaks can be achieved. This cross-validation can be crucial in confirming the correct structure of the compound in solution.

Hypothetical Data for NMR Chemical Shift Prediction:

The following table provides a hypothetical comparison of experimental and DFT-predicted ¹³C NMR chemical shifts for key carbon atoms in this compound.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO-DFT) |

| C=O (Aldehyde) | 192.5 | 193.1 |

| C-Br | 135.8 | 136.5 |

| C-CHO | 145.2 | 144.8 |

Computational Modeling of Conformational Flexibility and Dynamic Effects

The cyclohexene ring in this compound is not planar and can exist in different conformations. Furthermore, rotation around the single bond connecting the aldehyde group to the ring can lead to different rotamers. This conformational flexibility can influence the compound's reactivity and its spectroscopic properties.

Computational modeling can be used to explore the potential energy surface of the molecule and identify the various stable conformers and the energy barriers between them. This information is vital for understanding dynamic effects that may be observed in spectroscopic measurements, such as temperature-dependent changes in NMR spectra. By understanding the conformational landscape, a more complete picture of the molecule's behavior can be obtained.

Hypothetical Data for Conformational Analysis:

This table shows hypothetical relative energies of different conformers of this compound.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Half-Chair (s-trans) | 0.00 | 75.3 |

| Half-Chair (s-cis) | 0.85 | 24.7 |

| Boat | 5.20 | < 0.1 |

While the specific application of these advanced computational and spectroscopic analyses to this compound is not documented, the methodologies described represent the standard and powerful approaches used in modern chemical research to gain a deep understanding of molecular structure and reactivity. Future research in this area would be invaluable to the chemistry community.

Advanced Synthetic Applications and Methodological Considerations

Utilization as a Key Building Block in Complex Organic Molecule Synthesis

2-Bromocyclohexene-1-carbaldehyde serves as a foundational component in the synthesis of more intricate organic molecules due to its capacity to undergo a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution. The presence of both the aldehyde and the bromoalkene functionalities within the same structure allows for sequential or multi-component reactions to build molecular complexity efficiently.

The aldehyde group can be oxidized to form the corresponding carboxylic acid or reduced to an alcohol using standard reagents like sodium borohydride (B1222165). Simultaneously, the bromine atom can be substituted with other functional groups, leading to a wide array of derivatives. This dual reactivity is instrumental in its application. For instance, the α,β-unsaturated system is capable of participating in [2+2] photocycloaddition reactions. Under UV irradiation (254 nm), the compound can form bicyclo[2.2.1]heptane derivatives, a reaction often facilitated by a copper(I) catalyst via intramolecular cyclization. This demonstrates its utility in creating bridged bicyclic systems, which are common motifs in natural products and pharmaceutically active compounds.

Strategies for Enhancing Stereoselectivity in Transformations

Controlling the three-dimensional arrangement of atoms (stereochemistry) during chemical transformations is a central goal of modern organic synthesis. For a chiral molecule like this compound, directing the formation of a specific stereoisomer is critical.

A reaction that produces a predominance of one stereoisomer over other possible diastereomers is known as stereoselective. Methodologies to enhance this selectivity are a key area of research.

| Strategy | Description | Objective |

| Solvent Screening | The systematic use of different solvents (e.g., DMF, THF) to identify the optimal medium for a reaction. | To stabilize the desired transition state, potentially through specific solvent-solute interactions, thereby lowering its energy and favoring one reaction pathway over another. |

| Chiral Catalysis | The application of chiral catalysts, such as Lewis acids derived from BINOL, to create a chiral environment around the substrate. | The catalyst complexes with the reactant, forcing the reaction to proceed through a specific spatial orientation and yielding a product with high enantiomeric excess (ee). |

| Kinetic Profiling | The use of real-time monitoring techniques like in-situ spectroscopy (FTIR, Raman) to study reaction rates and mechanisms. | To gain a detailed understanding of how reaction conditions influence the formation of different stereoisomers, allowing for optimization. |

The choice of solvent can significantly influence the stereochemical outcome of a reaction by differentially stabilizing the transition states leading to various stereoisomers. Solvents like N,N-Dimethylformamide (DMF) and Tetrahydrofuran (B95107) (THF) are commonly employed in reactions involving substrates like this compound. For example, in substitution reactions, copper catalysts have been shown to enhance efficiency in non-polar solvents such as THF. The solvent's polarity, coordinating ability, and capacity for hydrogen bonding can alter the energy landscape of the reaction, favoring one stereochemical pathway.

Chiral Lewis acids are powerful tools for inducing asymmetry in chemical reactions. These catalysts function by coordinating to an electrophilic site on the substrate, such as the carbonyl oxygen of the aldehyde in this compound. This activation in a defined chiral environment directs the approach of the nucleophile to one of the two enantiotopic faces of the molecule, resulting in an enantiomerically enriched product.

1,1'-Bi-2-naphthol (BINOL) and its derivatives are among the most widely used ligands in asymmetric synthesis. sigmaaldrich.com Chiral catalysts derived from BINOL, such as chiral Brønsted acids or Lewis acids, create a well-defined chiral pocket that effectively controls stereochemistry. rsc.orgpsu.edu For example, a ruthenium-based Lewis acid incorporating a BINOL-derived phosphine (B1218219) ligand, [CpRu((R)-BINOP-F)(H2O)][SbF6], has been shown to be highly effective in catalyzing Diels-Alder reactions with α,β-unsaturated aldehydes, yielding the product with an exo/endo ratio of 99:1 and an enantiomeric excess (ee) of 92%. researchgate.net Such catalysts operate through a Lewis acid activation mode, where the metal center coordinates to the carbonyl, a mechanism confirmed by Density Functional Theory (DFT) calculations for similar systems. nih.gov The modularity of the BINOL scaffold allows for fine-tuning of the catalyst's steric and electronic properties to optimize stereoselectivity for specific substrates and reactions. rsc.org

Understanding the kinetics of a reaction is crucial for optimizing selectivity. In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, allow for real-time monitoring of reactant consumption and product formation without disturbing the reaction mixture. copernicus.org

For reactions involving α,β-unsaturated aldehydes, in-situ IR spectroscopy (often using ReactIR probes) can track the disappearance of the characteristic C=O and C=C stretching frequencies of the starting material and the appearance of new bands corresponding to intermediates and products. acs.orgrsc.org This provides continuous concentration data, from which kinetic parameters can be extracted. By observing how reaction rates and product ratios change with different catalysts, solvents, or temperatures, chemists can gain deep mechanistic insight. copernicus.orgacs.org This data is invaluable for identifying the rate-determining step and the factors that govern stereoselectivity, enabling the rational design of more efficient and selective synthetic methods.

Development of Derivatives with Tailored Reactivity

The chemical structure of this compound can be readily modified to produce derivatives with specific, tailored reactivity. The two primary sites for modification are the aldehyde group and the carbon-bromine bond.

Modification of the Aldehyde: The aldehyde can be converted into a variety of other functional groups. Oxidation yields a carboxylic acid, reduction produces an alcohol, and condensation reactions with amines or other nucleophiles can generate imines, hydrazones, or extend the carbon skeleton.

Substitution of Bromine: The bromine atom can be replaced via nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the introduction of a wide range of alkyl, aryl, or alkynyl groups at the 2-position of the cyclohexene (B86901) ring.

By combining these transformations, a library of derivatives can be synthesized from a single starting material, each with unique steric and electronic properties designed for specific applications in medicinal chemistry or materials science.

Comparative Reactivity Studies with Analogous Compounds

To better understand the unique chemical behavior of this compound, its reactivity can be compared with that of structurally similar compounds (analogs). These studies highlight the specific roles of the bromine atom and the cyclic structure.

| Compound | Structural Difference | Key Reactivity Difference |

| This compound | Parent Compound | Possesses both a reactive aldehyde and a bromine atom suitable for cross-coupling, enabling diverse synthetic pathways. |

| 2-Chlorocyclohexene-1-carbaldehyde | Chlorine instead of Bromine | Exhibits slower rates in nucleophilic substitution and cross-coupling reactions due to the stronger carbon-chlorine bond compared to the carbon-bromine bond. |

| Cyclohexene-1-carbaldehyde | Lacks a Halogen at C-2 | Cannot participate in halogen-mediated cross-coupling reactions, limiting its utility as a scaffold for building complexity at the C-2 position. |

This comparative analysis underscores the synthetic advantages conferred by the bromoalkene functionality in this compound, making it a more versatile building block than its chloro- or non-halogenated analogs for many advanced synthetic applications.

2-Chlorocyclohexene-1-carbaldehyde

The synthesis of 2-chlorocyclohexene-1-carbaldehyde from its bromo analog represents a halogen exchange reaction. While specific high-yield methods for this direct conversion are not extensively detailed in readily available literature, the transformation is theoretically achievable through nucleophilic substitution or metal-catalyzed processes. The resulting 2-chlorocyclohexene-1-carbaldehyde is a structural analog with its own set of applications, and its synthesis from the bromo-derivative highlights the potential for fine-tuning the electronic and steric properties of the cyclohexene ring. nih.gov

Cyclohexene-1-carbaldehyde

The conversion of this compound to cyclohexene-1-carbaldehyde involves the removal of the bromine atom. This can be accomplished through various reductive dehalogenation methods. Catalytic hydrogenation is a common strategy for such transformations. orgsyn.org The resulting cyclohexene-1-carbaldehyde is a valuable intermediate in its own right, used in the synthesis of various organic compounds. google.com

Mechanism of Action in Molecular Interactions

The chemical behavior of this compound is largely dictated by the electronic properties of its functional groups. The aldehyde and the bromine atom can participate in distinct non-covalent and covalent interactions, which are fundamental to its reactivity and potential biological activity.

Aldehyde Group Covalent Bonding with Nucleophilic Sites

The aldehyde group in this compound is an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity allows for the formation of covalent bonds with nucleophilic sites on other molecules, such as the amino or sulfhydryl groups of amino acid residues in proteins. This covalent modification can alter the structure and function of the target molecule. The reactivity of the aldehyde is enhanced by the conjugated system of the cyclohexene ring. cymitquimica.com

Conclusion and Future Research Directions

Summary of Synthetic Versatility and Transformational Potential

2-Bromocyclohexene-1-carbaldehyde serves as a key intermediate for a wide array of chemical transformations. The conjugated aldehyde can be readily manipulated, and the vinyl bromide moiety is primed for cross-coupling reactions, making it a powerful tool for constructing complex molecular architectures. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, while also participating in nucleophilic additions and multi-component reactions. smolecule.com Furthermore, the α,β-unsaturated system is capable of undergoing cycloaddition reactions.

This versatility allows for the selective synthesis of diverse derivatives. For instance, reduction with sodium borohydride (B1222165) preserves the cyclohexene (B86901) ring, whereas stronger reducing agents like lithium aluminum hydride may affect the double bond. The compound's ability to participate in sophisticated reactions such as the Ugi four-component reaction to form cycloalkene-fused thiazepines and Barbier-type allylation highlights its significant transformational potential.

Table 1: Selected Chemical Transformations of this compound

| Reaction Type | Reagent(s) | Typical Conditions | Major Product(s) | Citation(s) |

|---|---|---|---|---|

| Oxidation | Potassium permanganate (B83412) | Acidic conditions | 2-Bromocyclohexene-1-carboxylic acid | smolecule.com |

| Reduction | Sodium borohydride (NaBH₄) | Methanol, 0°C | 2-Bromocyclohexen-1-ol | smolecule.com |

| Nucleophilic Substitution | Grignard reagents | Anhydrous ether | Various substituted cyclohexenes | smolecule.com |

| Ugi Four-Component | Thioglycolic acid, amines, isocyanides | THF, room temperature | Cycloalkene-fused thiazepines | |

| Barbier Allylation | Allyl bromide, Indium/NH₄Cl | THF | Homo-allylic alcohol intermediates |

| [2+2] Photocycloaddition | UV light (254 nm), Copper(I) catalyst | - | Bicyclo[2.2.1]heptane derivatives | |

Emerging Methodologies for Efficient Synthesis

The synthesis of this compound itself is a critical area of research. Established methods include the partial hydrogenation of benzene (B151609) to cyclohexene, which is then subjected to formylation. smolecule.com In industrial settings, a hydroformylation step using a rhodium catalyst after the hydrogenation of benzene is employed for efficient, high-purity production. smolecule.com

While these methods are effective, there is a continuous drive toward more efficient, sustainable, and atom-economical synthetic routes. Future research is anticipated to focus on chemoenzymatic strategies, leveraging enzymes for selective transformations under mild conditions, potentially reducing the reliance on harsh reagents. nih.gov Moreover, the application of modern catalytic systems, including photoredox catalysis, could offer novel pathways to this aldehyde and its derivatives from readily available precursors, as has been demonstrated for related cyclic systems. nih.gov The development of one-pot procedures that combine several synthetic steps would also represent a significant advance in efficiency.

Unexplored Reaction Pathways and Catalytic Applications

Despite its known reactivity, many potential reaction pathways for this compound remain underexplored. The bromine atom makes it an ideal candidate for a broader range of palladium-catalyzed cross-coupling reactions than is currently documented, such as Suzuki, Heck, and Sonogashira couplings, to introduce diverse substituents at the C2-position. researchgate.net

Further investigation into its cycloaddition capabilities beyond [2+2] photocycloadditions is warranted. Exploring its potential as a diene or dienophile in Diels-Alder reactions could lead to the synthesis of complex polycyclic systems. The development of asymmetric catalytic variants of its known transformations is a significant area for future work, enabling the synthesis of chiral molecules with high enantiomeric purity. Additionally, the compound itself or its derivatives could serve as ligands for transition metal catalysts, creating novel catalytic systems for a variety of organic transformations.

Interdisciplinary Research Opportunities

The unique chemical properties of this compound position it at the nexus of several scientific disciplines, offering a range of interdisciplinary research opportunities.

Medicinal Chemistry : As a reactive α,β-unsaturated aldehyde, the compound has potential biological activity. smolecule.com Preliminary research suggests that brominated compounds can exhibit antimicrobial and anti-inflammatory effects. Its ability to form covalent bonds with nucleophilic sites on proteins makes it a candidate for designing targeted covalent inhibitors. Future work could focus on synthesizing a library of derivatives to probe structure-activity relationships for applications in drug discovery, particularly for anti-cancer or anti-infective agents. echemi.com

Materials Science : The compound is already used in the production of specialty chemicals and polymers for coatings and adhesives. Its bifunctionality allows for its incorporation into polymer backbones or as a pendant group, potentially imparting unique thermal, optical, or flame-retardant properties. Unexplored opportunities lie in its use as a monomer for novel polymerization reactions or as a cross-linking agent to create advanced materials with tailored properties.

Agrochemicals : The compound is noted for its application in the synthesis of agrochemicals. smolecule.com There is potential to develop new classes of pesticides or herbicides based on its scaffold, leveraging the known biological activity of related structures to address challenges in crop protection.

Table 2: Potential Interdisciplinary Research Directions

| Field of Research | Potential Application | Rationale / Research Focus | Citation(s) |

|---|---|---|---|

| Medicinal Chemistry | Drug discovery (e.g., anti-inflammatory, antimicrobial) | The reactive aldehyde and bromine atom allow for interaction with biological targets and serve as a scaffold for creating new therapeutic agents. | smolecule.com |

| Materials Science | Development of advanced polymers and resins | Use as a functional monomer or cross-linking agent to create materials with unique properties for coatings and adhesives. |

| Agrochemicals | Synthesis of novel pesticides and herbicides | Serves as a versatile intermediate for creating complex molecules for crop protection. | smolecule.com |

Q & A

How to develop a research question that bridges synthetic chemistry and computational modeling for this compound?

- Methodological Answer :

- Hypothesis Framing : Example: “How does bromine substitution alter the electrophilicity of the aldehyde group compared to chloro or methyl analogs?”

- Interdisciplinary Collaboration : Partner with computational chemists to align synthetic targets with modeling capabilities.

- Iterative Refinement : Revise the research question based on preliminary DFT results and synthetic feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.